molecular formula C6H4BrN3 B1331835 6-Bromo-4H-imidazo[4,5-b]pyridine CAS No. 28279-49-4

6-Bromo-4H-imidazo[4,5-b]pyridine

Cat. No. B1331835
CAS RN: 28279-49-4
M. Wt: 198.02 g/mol
InChI Key: XPHWCAKVRKUXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method yielded polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides with good efficiency . Another approach involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents. This systematic approach led to the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were characterized by NMR spectroscopy and confirmed using monocrystalline X-ray crystallography for selected compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group, and its structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions . Similarly, the crystal structure of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine revealed that the imidazo[4,5-b]pyridine unit is planar, with weak intermolecular C–H∙∙∙N hydrogen bonds forming inversion dimers, which are further connected by π–π stacking interactions . Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate also showed interesting structural features with two independent molecules in the asymmetric unit, linked via C–H∙∙∙N and C–H∙∙∙O hydrogen bonds, forming sheets parallel to the ab plane .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored in various contexts. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines. These reactions involved CO insertion and C-H bond activation, demonstrating the versatility of 6-bromo-imidazo[4,5-b]pyridine derivatives in forming hybrid structures with other heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are closely related to their molecular structures. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and solid-state packing of the crystals . The synthesized derivatives have been characterized using various spectroscopic techniques, which are essential for understanding their chemical properties .

Scientific Research Applications

1. Antimicrobial Features

  • Application Summary: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is used in the synthesis of new imidazo[4,5-b]pyridine derivatives with antimicrobial features .
  • Methods of Application: The compound is reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This compound is then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
  • Results: The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

3. Anti-Influenza Virus Activity

  • Application Summary: Certain bromo-substituted imidazo[4,5-b]pyridine derivatives have shown weak but broad anti-influenza virus activity, inhibiting all tested subtypes (H1N1, H3N2 and B) .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various strains of the influenza virus .
  • Results: The bromo-substituted imidazo[4,5-b]pyridine derivatives inhibited all tested subtypes of the influenza virus (H1N1, H3N2 and B) .

4. GABA A Receptor Agonist

  • Application Summary: The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various strains of the GABA A receptor .
  • Results: Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

5. Synthesis of Iminocoumarin Imidazo[4,5-b]pyridine Derivatives

  • Application Summary: The compound is used in the design, synthesis, and biological activity of novel iminocoumarin imidazo[4,5-b]pyridine derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions .
  • Results: The prepared compounds were designed to study the type of substituent in position 6 of the coumarin nucleus as well as the type of the substituent at the N atom of imidazo[4,5-b]pyridine core for their effect on the biological activity .

properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHWCAKVRKUXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358722
Record name 6-Bromo-4H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Bromo-4H-imidazo[4,5-b]pyridine

CAS RN

28279-49-4
Record name 6-Bromo-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-AZABENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2,3-diamino-5-bromopyridine (3.0 g, 16.00 mmol) in formic acid (30 mL) was heated to reflux for 3 hours. After cooling the reaction mixture to room temperature it was concentrated and the residue was taken into 50% ethyl acetate in toluene (100 mL) then concentrated and the process repeated once more to remove excess formic acid. The resulting solid was triturated with ethyl acetate and the solid residue collected by filtration to give 6-bromo-1H-imidazo[4,5-b]pyridine (3.7 g, 95%). GCMS (EI) for C6H4BrN3: 198 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.